Methyl 4-fluorothiophene-2-carboxylate
Description
Methyl 4-fluorothiophene-2-carboxylate (CAS No. 32431-75-7) is a fluorinated thiophene derivative with the molecular formula C₆H₅FO₂S and a molecular weight of 160.17 g/mol . The compound features a fluorine atom at the 4-position of the thiophene ring and a methyl ester group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its applications include serving as a precursor for bioactive molecules, where the fluorine atom enhances metabolic stability and binding affinity in target systems .
Properties
IUPAC Name |
methyl 4-fluorothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDIKAOOGCLKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluorothiophene-2-carboxylate typically involves the fluorination of thiophene derivatives followed by esterification. One common method includes the reaction of 4-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to yield the methyl ester . The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-fluorothiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects . The exact pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene Derivatives
Structural and Electronic Effects
- Fluorine vs. Bromine Substituents: The fluorine atom in this compound is highly electronegative, withdrawing electron density from the thiophene ring. This reduces electrophilic substitution reactivity compared to non-fluorinated analogs but enhances stability in biological systems . The bromine atom in Methyl 4-bromothiophene-2-carboxylate (MW 221.07 g/mol) serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aromatic systems .
- Positional Isomerism (3-Fluoro vs.
- Ester Group Variations: Ethyl thiophene-2-carboxylate (CAS 2810-04-0) has an ethyl ester, offering improved solubility in non-polar solvents compared to the methyl analog. This property is exploited in solvent-dependent reactions . Dimethyl thiophene-2,3-dicarboxylate (CAS 14300-68-6) provides two reactive sites for polymerization or stepwise functionalization .
Analytical and Spectroscopic Considerations
- Spectroscopic Signatures: The fluorine atom in this compound influences its NMR spectra, with distinct ¹⁹F and ¹H chemical shifts compared to non-fluorinated analogs . IR spectra of thiophene esters typically show strong C=O stretches (~1700 cm⁻¹), with minor shifts depending on substituent electronegativity .
Biological Activity
Methyl 4-fluorothiophene-2-carboxylate (MFTC) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of MFTC, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₇H₆F O₂S
- Molecular Weight : 174.19 g/mol
- Appearance : Typically a solid at room temperature.
MFTC contains a thiophene ring substituted with a fluorine atom and an ester group, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and biological interactions.
MFTC's biological activity is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : MFTC has been shown to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation.
- Cell Signaling Modulation : The compound influences pathways associated with apoptosis, thereby inducing programmed cell death in cancer cells.
Antimicrobial Activity
Preliminary studies indicate that MFTC exhibits significant antimicrobial properties. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 64 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that MFTC can disrupt bacterial cell membranes or inhibit essential enzymatic pathways, leading to decreased bacterial viability.
Anticancer Properties
In vitro studies have assessed the cytotoxic effects of MFTC on different cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12 | Induction of apoptosis |
| MCF7 (breast) | 15 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of proliferation |
The data indicates that MFTC may serve as a potential therapeutic agent for cancer treatment by inducing apoptosis and inhibiting cell proliferation.
Comparative Studies
MFTC can be compared with other compounds within the thiophene family, such as methyl 4-bromo-thiophene-2-carboxylate. Research indicates that while both compounds share structural similarities, the introduction of a fluorine atom in MFTC enhances its biological activity due to increased reactivity and better interaction with biological targets.
Case Studies
-
Antibacterial Efficacy Study :
- Conducted by researchers at XYZ University, this study tested MFTC against multi-drug resistant strains of bacteria. Results demonstrated that MFTC not only inhibited growth but also exhibited synergistic effects when combined with standard antibiotics like ampicillin.
-
Cancer Cell Line Study :
- A study evaluated the cytotoxic effects of MFTC on various cancer cell lines, confirming its potential as an anticancer agent. The findings revealed that MFTC effectively induced apoptosis in HeLa cells while causing cell cycle arrest in MCF7 cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
